3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid
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Overview
Description
3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid is a synthetic organic compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the tert-butoxycarbonyl group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Functionalization of the cyclobutane ring: The carboxylic acid group is introduced through oxidation reactions or other suitable functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the amine or carboxylic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of free amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid involves the interaction of its functional groups with various molecular targets:
Molecular Targets: The amine and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes.
Pathways Involved: The compound can participate in metabolic pathways involving amine and carboxylic acid transformations.
Comparison with Similar Compounds
Similar Compounds
3-(((tert-Butoxycarbonyl)amino)methyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Similar in having the Boc-protected amine but differ in the ionic liquid form.
Uniqueness
3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and distinct steric properties compared to other Boc-protected compounds.
Properties
IUPAC Name |
2,2-dimethyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-8-6-9(10(15)16)13(8,4)5/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESPPZGGIHXHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1C(=O)O)CNC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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